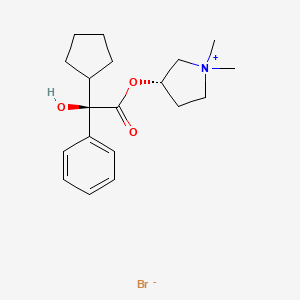
AB-CHMINACA metabolite M2
Overview
Description
AB-CHMINACA metabolite M2: is a metabolite of the synthetic cannabinoid AB-CHMINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol, the active component of cannabis. AB-CHMINACA is an indazole-based synthetic cannabinoid that has been detected in various biological matrices, including urine . The physiological and toxicological properties of this compound are not well understood, and it is primarily used for forensic and research applications .
Mechanism of Action
Target of Action
AB-CHMINACA metabolite M2 is a metabolite of AB-CHMINACA, an indazole-based synthetic cannabinoid . The primary targets of AB-CHMINACA are the central cannabinoid receptors, CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
AB-CHMINACA has a high affinity for the CB1 receptor, making it a potent agonist . This means that it can bind to these receptors and activate them, mimicking the effects of naturally occurring cannabinoids .
Biochemical Pathways
The biotransformation of AB-CHMINACA primarily occurs at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain .
Pharmacokinetics
This compound can be detected in the urine . The parent compound AB-CHMINACA is known to reach peak blood concentrations in less than 10 minutes when smoked .
Result of Action
The parent compound ab-chminaca is known to produce cannabimimetic effects similar to δ9-tetrahydrocannabinol (thc), the main psychoactive constituent of cannabis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of urine can affect the detection of the metabolite . Furthermore, the use of new techniques, such as high-resolution mass spectrometry, can help monitor new trends in the drug market and avoid the use of previous standards .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of AB-CHMINACA metabolite M2 vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways within the body . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M2 involves the reaction of AB-CHMINACA with various biological enzymes. In vitro studies using human liver microsomes or hepatocytes are common methods for producing this metabolite . The reaction conditions typically involve incubation with the parent compound, AB-CHMINACA, in the presence of cofactors necessary for enzymatic activity.
Industrial Production Methods: the synthesis can be scaled up using similar enzymatic processes in bioreactors, ensuring controlled conditions for optimal yield .
Chemical Reactions Analysis
Types of Reactions: AB-CHMINACA metabolite M2 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are facilitated by enzymes such as cytochrome P450 in the liver .
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes and oxygen.
Reduction: May involve reductase enzymes and cofactors like NADPH.
Hydrolysis: Often facilitated by esterases in biological systems.
Major Products Formed: The primary product formed from these reactions is this compound itself, which is a result of the metabolic transformation of AB-CHMINACA .
Scientific Research Applications
AB-CHMINACA metabolite M2 is used extensively in forensic toxicology to detect the use of AB-CHMINACA in biological samples . It is also employed in research to understand the metabolism and toxicological effects of synthetic cannabinoids. Additionally, it serves as a reference standard in analytical chemistry for the development of detection methods using techniques like mass spectrometry .
Comparison with Similar Compounds
AB-FUBINACA: Another indazole-based synthetic cannabinoid with similar receptor affinity.
ADB-CHMINACA: A structurally related compound with high potency and similar metabolic pathways.
Uniqueness: AB-CHMINACA metabolite M2 is unique due to its specific metabolic origin from AB-CHMINACA. Its detection in biological samples is crucial for forensic investigations, distinguishing it from other synthetic cannabinoids .
Properties
IUPAC Name |
(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13(2)17(20(25)26)21-19(24)18-15-10-6-7-11-16(15)23(22-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H,21,24)(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDOPMKLKXLVEL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188337 | |
| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185887-51-7 | |
| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185887-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((1-(Cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-((1-(CYCLOHEXYLMETHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57LGFISXI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)





![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)


